molecular formula C13H12N2O3 B3359030 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one CAS No. 832712-07-9

4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Cat. No. B3359030
CAS RN: 832712-07-9
M. Wt: 244.25 g/mol
InChI Key: IPCKTCDVFMQKFC-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one” belongs to the class of organic compounds known as pyridazinones . Pyridazinones are compounds containing a pyridazinone ring, which is a six-membered aromatic ring with two nitrogen atoms and one oxygen atom.


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one” would likely consist of a pyridazinone ring substituted with a 2-methoxybenzoyl group at the 4-position and a methyl group at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one” would depend on its specific structure. For example, 2-methoxybenzoyl chloride, a related compound, has a boiling point of 262-263 °C and a melting point of 24-25 °C .

Mechanism of Action

The mechanism of action of “4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one” is not known without specific studies. Pyridazinones have been studied for various biological activities, but the results can vary greatly depending on the specific substitutions on the ring .

Future Directions

The study of pyridazinones and related compounds is an active area of research due to their potential biological activities. Future research on “4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one” could involve exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

5-(2-methoxybenzoyl)-3-methyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-7-10(13(17)15-14-8)12(16)9-5-3-4-6-11(9)18-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCKTCDVFMQKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514440
Record name 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

CAS RN

832712-07-9
Record name 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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